molecular formula C16H13N3O2 B14448262 BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- CAS No. 76217-33-9

BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)-

Cat. No.: B14448262
CAS No.: 76217-33-9
M. Wt: 279.29 g/mol
InChI Key: OLESXLRHLYXRKZ-UHFFFAOYSA-N
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Description

BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- is a complex organic compound that features a benzaldehyde moiety linked to a triazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- typically involves the condensation of benzaldehyde derivatives with triazole compounds. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the carbon-nitrogen bond between the benzaldehyde and triazole moieties . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods, optimized for higher yields and purity. The process might include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- exerts its effects often involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • BENZALDEHYDE, o-(5-(p-METHOXYPHENYL)-s-TRIAZOL-3-YL)
  • BENZALDEHYDE, o-(5-(o-METHOXYPHENYL)-s-TRIAZOL-3-YL)
  • BENZALDEHYDE, o-(5-(m-HYDROXYPHENYL)-s-TRIAZOL-3-YL)

Highlighting Uniqueness

The uniqueness of BENZALDEHYDE, o-(5-(m-METHOXYPHENYL)-s-TRIAZOL-3-YL)- lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the meta position on the phenyl ring can alter the electronic properties of the compound, making it distinct from its ortho- and para-substituted analogs.

Properties

CAS No.

76217-33-9

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-1,2,4-triazol-1-yl]benzaldehyde

InChI

InChI=1S/C16H13N3O2/c1-21-14-7-4-6-12(9-14)16-17-11-19(18-16)15-8-3-2-5-13(15)10-20/h2-11H,1H3

InChI Key

OLESXLRHLYXRKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=N2)C3=CC=CC=C3C=O

Origin of Product

United States

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